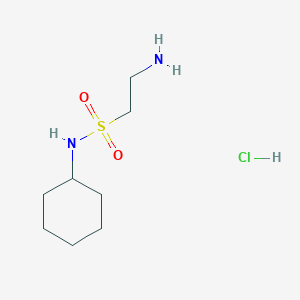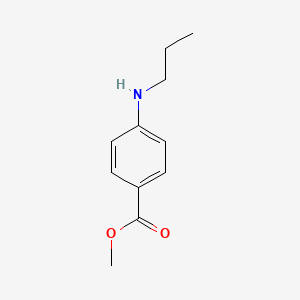![molecular formula C25H27NO B3124262 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine CAS No. 31750-45-5](/img/structure/B3124262.png)
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
Vue d'ensemble
Description
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine is a chemical compound with the molecular formula C25H27NO and a molecular weight of 357.49 g/mol . It is known for its role as an impurity in Tamoxifen Citrate, an antiestrogen medication used primarily in the treatment of breast cancer . This compound is also referred to as Tamoxifen Citrate Impurity D as E-Isomer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine typically involves the reaction of a phenolate with a monohalohydrin . The phenolate is reacted with the monohalohydrin at a temperature that is less than or equal to the boiling point of the reaction mixture to produce the desired product . This method ensures high purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced reactors and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine involves its interaction with estrogen receptors. It acts as an antiestrogen by binding to estrogen receptors and inhibiting the effects of estrogen in the body . This inhibition is crucial in the treatment of estrogen receptor-positive breast cancer, as it prevents the growth and proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: The parent compound from which 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine is derived.
Raloxifene: Another antiestrogen medication used in the treatment of breast cancer and osteoporosis.
Clomiphene: A selective estrogen receptor modulator used in the treatment of infertility.
Uniqueness
This compound is unique due to its specific structure and role as an impurity in Tamoxifen Citrate. Its presence and quantification are essential in ensuring the purity and efficacy of Tamoxifen Citrate medications .
Propriétés
IUPAC Name |
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZBQYHSLRTDHL-LKUDQCMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31750-45-5 | |
| Record name | Desethyl methyl tamoxifen, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESETHYL METHYL TAMOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSK121C25P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3124191.png)







methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B3124247.png)
![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B3124249.png)
![N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide](/img/structure/B3124257.png)

